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Abstract
This technical guide provides an in-depth analysis of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with

the YIGSR peptide (DSPE-PEG1000-YIGSR) and its multifaceted role in angiogenesis. The

YIGSR peptide, a sequence derived from the laminin-β1 chain, is a well-documented ligand for

the 67 kDa laminin receptor (67LR), which is expressed on the surface of endothelial cells. The

conjugation of YIGSR to a DSPE-PEG1000 backbone allows for its presentation on liposomal

and micellar nanocarriers, creating a platform for targeted drug delivery and influencing

endothelial cell behavior. This document synthesizes the available quantitative data, details

relevant experimental protocols, and elucidates the signaling pathways involved in YIGSR-

mediated angiogenesis. While the precise effects of the DSPE-PEG1000-YIGSR conjugate are

an active area of research, this guide consolidates current understanding to inform future

investigations and therapeutic development.

Introduction: The Components and Their Synergy
DSPE-PEG1000: This phospholipid-polymer conjugate is a cornerstone of drug delivery

systems.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic

PEG1000 chain, facilitates the formation of stable micelles and liposomes in aqueous

environments.[2] The PEG moiety provides a "stealth" characteristic, reducing opsonization
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and prolonging circulation time in vivo.[3] Furthermore, the terminal end of the PEG chain can

be functionalized for the attachment of targeting ligands, such as peptides.[2]

YIGSR Peptide: The pentapeptide tyrosine-isoleucine-glycine-serine-arginine (YIGSR) is a

biologically active motif from the laminin-β1 chain.[4] It is recognized by the non-integrin 67 kDa

laminin receptor (67LR), which is expressed on various cell types, including endothelial cells.[4]

[5] The interaction of YIGSR with 67LR has been shown to modulate cell adhesion, migration,

and proliferation, all of which are critical processes in angiogenesis.[6]

DSPE-PEG1000-YIGSR Conjugate: The conjugation of the YIGSR peptide to DSPE-PEG1000

creates a versatile tool for angiogenesis research and therapy. When incorporated into a lipid-

based nanoparticle, the DSPE portion anchors the conjugate within the lipid bilayer, while the

PEG linker extends the YIGSR peptide into the extracellular space, making it available for

receptor binding. This allows for the targeted delivery of therapeutic agents to endothelial cells

and has the potential to directly influence the angiogenic process.

The Dichotomous Role of YIGSR in Angiogenesis
The available scientific literature presents a nuanced and sometimes conflicting view of the role

of the YIGSR peptide in angiogenesis. The mode of presentation—soluble versus immobilized

—appears to be a critical determinant of its biological activity.

Pro-Angiogenic Effects of Immobilized YIGSR: A significant body of evidence suggests that

when YIGSR is immobilized on a substrate, it promotes key angiogenic processes. Studies

have demonstrated that surfaces functionalized with YIGSR enhance endothelial cell

adhesion, spreading, migration, and proliferation.[6]

Anti-Angiogenic Effects of Soluble YIGSR: Conversely, some studies have reported that

soluble YIGSR peptide can inhibit angiogenesis. For instance, high concentrations of soluble

YIGSR have been shown to inhibit the tube formation of human umbilical vein endothelial

cells (HUVECs) on Matrigel. This suggests a competitive inhibition mechanism, where

soluble YIGSR blocks the interaction of endothelial cells with laminin in the extracellular

matrix.

This dichotomy highlights the importance of the context in which YIGSR is presented to

endothelial cells. The DSPE-PEG1000-YIGSR conjugate, by presenting YIGSR on the surface
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of a nanoparticle, mimics an immobilized state and is therefore hypothesized to primarily exert

pro-angiogenic effects.

Quantitative Data on YIGSR-Mediated Endothelial
Cell Response
While comprehensive quantitative data specifically for DSPE-PEG1000-YIGSR's impact on

angiogenesis is still emerging, studies on YIGSR-functionalized surfaces provide valuable

insights.

Parameter Cell Type
Experimental
System

Quantitative
Finding

Cell Adhesion

Human Umbilical Vein

Endothelial Cells

(HUVECs)

YIGSR-functionalized

cobalt-chromium

surfaces

Approximately 120%

increase in the

number of attached

cells compared to

non-functionalized

surfaces.

Cell Migration

Human Microvascular

Endothelial Cells

(MVEC)

YIGSR and RGD co-

functionalized PEG

hydrogels

25% enhancement in

cell migration

compared to surfaces

with RGD alone.

Cell Viability &

Proliferation

Human Umbilical Vein

Endothelial Cells

(HUVECs)

HUVEC scaffold-free

microtissues with

soluble YIGSR

1.5 mM YIGSR

identified as the

optimal concentration

for increased cell

viability and tissue

formation.

Tube Formation

Human Umbilical Vein

Endothelial Cells

(HUVECs)

Matrigel assay with

soluble YIGSR

70-90% inhibition of

tube formation at

maximal doses.
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Signaling Pathways in YIGSR-Mediated
Angiogenesis
The interaction of the YIGSR peptide with the 67 kDa laminin receptor on endothelial cells

initiates a cascade of intracellular signaling events that collectively promote angiogenesis.

While the complete pathway is yet to be fully elucidated, key components have been identified.

YIGSR-67LR Signaling Cascade

DSPE-PEG1000-YIGSR

67 kDa Laminin Receptor (67LR)

Binding

Cytoskeletal Reorganization
(α-actinin, vinculin) eNOS Activation JNK Pathway

Inhibition

Cell Migration Cell Adhesion & Spreading Cell Proliferation Tissue Factor Expression

Inhibition

Tube Formation
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Caption: Proposed signaling pathway for DSPE-PEG1000-YIGSR in endothelial cells.

Binding of the YIGSR peptide to the 67LR is the initiating step.[4] This interaction is believed to

induce conformational changes in the receptor, leading to the recruitment of cytoskeletal

proteins such as α-actinin and vinculin. This reorganization of the cytoskeleton is fundamental

for cell adhesion, spreading, and migration.[6]

Furthermore, 67LR activation has been linked to the stimulation of endothelial nitric oxide

synthase (eNOS), a key regulator of endothelial cell proliferation and survival.[7] Interestingly,

some studies suggest that 67LR activation can inhibit the c-Jun N-terminal kinase (JNK)

pathway, leading to a downstream reduction in tissue factor expression.[8] While the direct link

between JNK inhibition and pro-angiogenic outcomes is complex, it highlights the diverse

signaling roles of the 67LR.

Experimental Protocols
The following are detailed methodologies for key experiments to assess the angiogenic

potential of DSPE-PEG1000-YIGSR.

Preparation of DSPE-PEG1000-YIGSR Micelles
This protocol describes the preparation of DSPE-PEG1000-YIGSR micelles using the thin-film

hydration method.
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Start Dissolve DSPE-PEG1000-YIGSR
in organic solvent

Evaporate solvent to form
a thin lipid film

Hydrate film with aqueous buffer
(e.g., PBS) with vortexing

Sonicate to form
homogeneous micelles

Characterize micelles
(DLS, TEM) End

Start

Seed endothelial cells to form
a confluent monolayer

Create a 'scratch' or 'wound'
in the monolayer

Treat cells with DSPE-PEG1000-YIGSR
micelles at various concentrations

Incubate and acquire images
at T=0 and subsequent time points

Analyze images to quantify
wound closure over time

End

 

Start

Coat wells with Matrigel
and allow to solidify

Seed endothelial cells on Matrigel
in medium with DSPE-PEG1000-YIGSR

Incubate for 4-18 hours
to allow tube formation

Stain cells (e.g., with Calcein AM)
and acquire images

Quantify tube length,
branch points, and total network area

End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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